7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-[2-(4-fluorophenyl)acetyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-29-16-21(24-22(17-29)26(35)32(28-24)20-5-3-2-4-6-20)25(34)31-13-11-30(12-14-31)23(33)15-18-7-9-19(27)10-8-18/h2-10,16-17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWAAXHFGUVXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, commonly referred to as compound 1 , is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique pyrazolo-pyridine structure, which is known for various pharmacological properties. The purpose of this article is to explore the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C26H24FN5O3
- Molecular Weight : 473.5 g/mol
- CAS Number : 1021123-91-0
Compound 1 exhibits several biological activities that can be attributed to its structural components:
- Inhibition of Enzymatic Activity : The presence of the piperazine moiety suggests potential inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Compounds with similar structures have shown promising MAO inhibitory activity, which may be beneficial in treating neurodegenerative disorders such as Alzheimer’s disease .
- Anticancer Activity : The pyrazolo[4,3-c]pyridine framework has been associated with anticancer properties. Studies have indicated that derivatives of this class can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : Some studies suggest that compounds containing pyrazole and pyridine rings can exhibit anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
Biological Activity Data
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of compound 1 against multiple cancer cell lines, including HCT-116 and T47D. The results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, indicating its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In another investigation, compound 1 was tested for its ability to inhibit MAO-B activity in vitro. The compound displayed potent inhibitory effects, suggesting it could serve as a lead candidate for developing treatments for neurodegenerative diseases.
Scientific Research Applications
Medicinal Applications
The compound's structure suggests several potential therapeutic applications, particularly in the fields of oncology and neurology.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. For instance, related compounds have shown inhibition against various cancer cell lines, including melanoma and breast cancer, with GI50 values as low as 0.1 µM . This suggests that the compound may possess similar anticancer properties due to its structural analogies.
Neuropharmacological Effects
Compounds featuring piperazine moieties are often explored for their neuropharmacological effects. Studies have indicated that such compounds can act as anxiolytics or antidepressants. The presence of the fluorophenyl group may enhance the binding affinity to certain neurotransmitter receptors, potentially leading to improved therapeutic outcomes in treating neurological disorders.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study focusing on pyrazolo[4,3-c]pyridine derivatives, compounds similar to the target molecule were synthesized and evaluated for their anticancer efficacy. The results demonstrated potent activity against melanoma and breast cancer cell lines, indicating that modifications to the piperazine and pyrazole frameworks could enhance biological activity .
Case Study 2: Neurological Implications
Another investigation assessed the neuropharmacological properties of piperazine-containing compounds. The study found that certain derivatives exhibited significant binding affinity to serotonin receptors, which is crucial for developing treatments for anxiety and depression. This opens avenues for further research into the specific effects of the target compound on these receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Structural and Functional Analysis
Core Heterocycle Variations
Substituent Effects
- Piperazine Modifications : The target’s 4-fluorophenyl acetyl group on piperazine contrasts with the 2-fluorophenyl in and the sulfonyl-piperazine in . Acetylation may enhance solubility, while sulfonyl groups (as in ) improve stability but reduce passive diffusion.
- Fluorine Positioning : The 4-fluorophenyl group in the target compound vs. 2-fluorophenyl in could lead to divergent receptor interactions due to steric and electronic effects.
- Alkyl vs.
Pharmacological and Physicochemical Properties
- Metabolic Stability: Fluorine atoms in the target and likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like MK66 .
- Solubility : The acetylated piperazine in the target may improve aqueous solubility over sulfonamide-containing compounds (e.g., ), which are more lipophilic.
- Target Selectivity : Piperazine derivatives often target CNS receptors (e.g., serotonin or dopamine receptors), but substituent variations (e.g., 4-fluorophenyl vs. 2-fluorophenyl) could shift selectivity profiles .
Q & A
Basic: What synthetic strategies are commonly employed for constructing the pyrazolo[4,3-c]pyridinone core in this compound?
The pyrazolo[4,3-c]pyridinone scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves:
- Step 1 : Cyclization of substituted hydrazines with β-keto esters or ketones (e.g., ethyl acetoacetate) to form pyrazole intermediates .
- Step 2 : Formylation using Vilsmeier-Haack-Arnold conditions (POCl₃/DMF) to introduce a carbonyl group at the 4-position of the pyrazole ring .
- Step 3 : Coupling with barbituric acid derivatives or piperazine-containing acetyl groups under reflux in ethanol/water (4:1 v/v) to finalize the core structure .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents, particularly distinguishing phenyl and fluorophenyl moieties. For example, aromatic protons in 4-fluorophenyl groups show distinct splitting patterns due to para-fluorine coupling .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1680–1720 cm⁻¹) for the acetylpiperazine and pyridinone carbonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₇H₂₃F N₅O₃ requires exact mass matching within 3 ppm error) .
Basic: How are in vitro pharmacological activities (e.g., anticancer, antibacterial) evaluated for this compound?
- Anticancer Assays : Use cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Comparative studies with structurally related pyrazolo-pyrimidines show enhanced activity with fluorophenyl substitutions .
- Antibacterial Screening : Conduct disk diffusion or microdilution methods against Gram-positive/negative bacteria. Substituent optimization (e.g., piperazine linkers) improves membrane penetration .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
- Case Example : If fluorophenyl analogs show inconsistent IC₅₀ values in anticancer assays, perform molecular docking to compare binding affinities with targets (e.g., carbonic anhydrase isoforms). Adjust synthetic routes to introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring, which may stabilize target interactions .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for caspase activation) .
Advanced: What strategies optimize reaction yields during multi-step synthesis?
- Vilsmeier-Haack-Arnold Optimization : Replace DMF with N,N-dimethylacetamide (DMA) to reduce side reactions during formylation. Monitor temperature gradients (70–80°C) to prevent over-chlorination .
- Solvent Selection : Use ethanol/water (4:1 v/v) for coupling steps to balance solubility and reaction kinetics. For moisture-sensitive steps, employ anhydrous dioxane with molecular sieves .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
- Molecular Dynamics (MD) Simulations : Model interactions between the acetylpiperazine moiety and ATP-binding pockets (e.g., kinase targets). Prioritize derivatives with lower RMSD values (<2 Å) in binding poses .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ data to predict bioactivity. Fluorine’s electronegativity often enhances target affinity .
Advanced: What experimental approaches validate the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC-UV, focusing on hydrolysis of the acetylpiperazine bond .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High protein binding (>90%) may necessitate prodrug strategies for improved bioavailability .
Advanced: How can substituent modifications enhance selectivity for specific enzyme isoforms?
- Case Study : Replace the 4-fluorophenyl group with a 2,4-dichlorophenyl moiety to exploit hydrophobic pockets in hCA II over hCA I. Validate via enzyme inhibition assays (Ki < 100 nM for hCA II vs. >1 µM for hCA I) .
- Piperazine Ring Modifications : Introduce methyl or benzyl groups to the piperazine nitrogen to alter steric bulk and hydrogen-bonding capacity .
Advanced: What techniques identify metabolic pathways and potential toxicity risks?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for oxidative dealkylation of the piperazine ring or glucuronidation of hydroxylated products .
- Reactive Metabolite Screening : Use glutathione trapping assays to detect thiol adducts, indicating quinone-imine or epoxide intermediates .
Advanced: How can crystallography resolve ambiguities in regiochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
